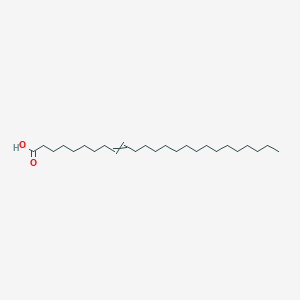
Pentacos-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacos-9-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C25H48O2. It is characterized by a double bond at the ninth carbon position in its 25-carbon chain. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
Pentacos-9-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid. Another method involves the hydrolysis of nitriles, where an alkyl nitrile is hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of unsaturated hydrocarbons. This process uses metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the carbon-carbon double bond, resulting in the formation of the desired fatty acid .
化学反応の分析
Types of Reactions
Pentacos-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Esters, amides
科学的研究の応用
Pentacos-9-enoic acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics and surfactants
作用機序
The mechanism of action of pentacos-9-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also interact with specific enzymes and receptors, modulating various biochemical pathways. For example, its unsaturated nature allows it to participate in signaling pathways related to inflammation and immune response .
類似化合物との比較
Similar Compounds
Pentadecanoic acid: A saturated fatty acid with a 15-carbon chain.
Hexacosanoic acid: A saturated fatty acid with a 26-carbon chain.
Oleic acid: An unsaturated fatty acid with an 18-carbon chain and a double bond at the ninth position.
Uniqueness
Pentacos-9-enoic acid is unique due to its long 25-carbon chain and the presence of a double bond at the ninth position. This structure imparts specific physical and chemical properties, such as lower melting points and higher fluidity compared to saturated fatty acids of similar chain length .
特性
CAS番号 |
143883-69-6 |
|---|---|
分子式 |
C25H48O2 |
分子量 |
380.6 g/mol |
IUPAC名 |
pentacos-9-enoic acid |
InChI |
InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h16-17H,2-15,18-24H2,1H3,(H,26,27) |
InChIキー |
YFWPHBCMKIOIJU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC=CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


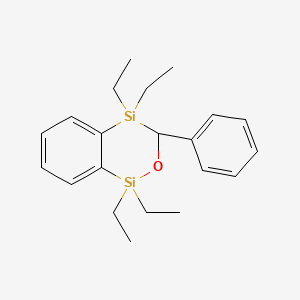
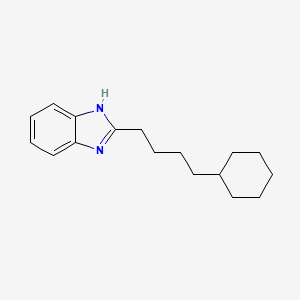
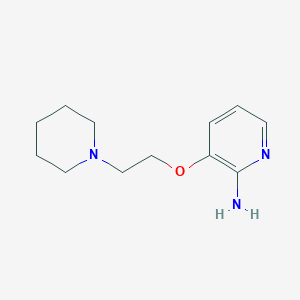

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
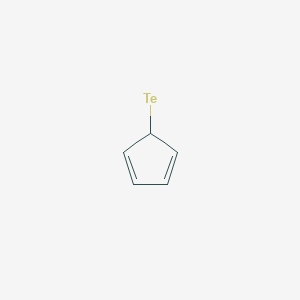
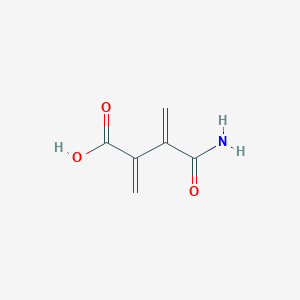
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
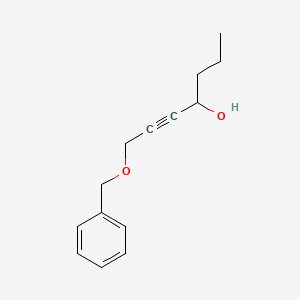
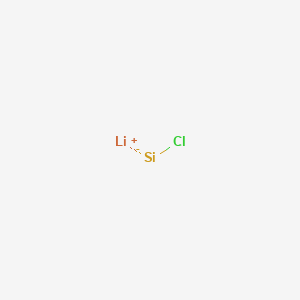
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)

![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
